molecular formula C70H49MnN2O4 B13395915 Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate

Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate

Cat. No.: B13395915
M. Wt: 1037.1 g/mol
InChI Key: KXEXRGSEABDUME-UHFFFAOYSA-K
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Description

Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a complex manganese compound. Manganese, a transition metal, is known for its diverse oxidation states and ability to form various coordination complexes. This particular compound features a manganese ion in the +3 oxidation state, coordinated with a ligand system that includes naphthalene and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(3+) complexes typically involves the reaction of manganese(II) salts with appropriate ligands under oxidative conditions. For this compound, the ligand system is likely synthesized first, followed by coordination with manganese(II) acetate. The reaction may require an oxidizing agent to convert manganese(II) to manganese(III).

Industrial Production Methods

Industrial production of such complexes would involve large-scale synthesis of the ligand, followed by coordination with manganese salts. The process would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Manganese(3+) complexes can undergo various types of reactions, including:

    Oxidation-Reduction: Manganese(3+) can be reduced to manganese(2+) or oxidized to manganese(4+).

    Ligand Substitution: Ligands in the coordination sphere can be replaced by other ligands.

    Coordination Reactions: Formation of new coordination complexes with different ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Solvents: Acetonitrile, dichloromethane.

Major Products

The major products depend on the specific reactions and conditions. For example, reduction might yield manganese(2+) complexes, while ligand substitution could produce new manganese(3+) complexes with different ligands.

Scientific Research Applications

Chemistry

Manganese(3+) complexes are studied for their catalytic properties in oxidation reactions, such as the oxidation of organic substrates.

Biology

These complexes can mimic the activity of certain metalloenzymes, making them useful in studying enzyme mechanisms.

Medicine

Manganese complexes are explored for their potential as MRI contrast agents and in radiopharmaceuticals.

Industry

They are used in the synthesis of fine chemicals and as catalysts in various industrial processes.

Mechanism of Action

The mechanism by which manganese(3+) complexes exert their effects often involves redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. The specific ligand environment can influence the reactivity and selectivity of these complexes.

Comparison with Similar Compounds

Similar Compounds

  • Manganese(3+) acetylacetonate
  • Manganese(3+) porphyrin complexes
  • Manganese(3+) salen complexes

Uniqueness

The unique ligand system in Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate provides distinct electronic and steric properties, potentially leading to unique reactivity and applications compared to other manganese(3+) complexes.

Biological Activity

Manganese complexes, particularly those containing manganese in the +3 oxidation state, have garnered attention due to their potential biological activities. This article focuses on the compound Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate , examining its antimicrobial properties and other biological activities.

Chemical Structure and Properties

The compound features a complex structure with multiple aromatic rings and a manganese center, which is essential for its biological activity. The presence of various substituents, such as the phenylnaphthalene moieties, may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of manganese complexes, particularly against multidrug-resistant bacteria. For instance:

  • Antibacterial Efficacy : Manganese complexes have shown promising activity against various Gram-positive and Gram-negative bacteria. A study involving manganese(I) tricarbonyl complexes demonstrated effective antibacterial action against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) in the mid-micromolar range .
Complex Target Bacteria MIC (µM)
Mn(I) TricarbonylStaphylococcus aureus1.89
Mn(I) TricarbonylPseudomonas aeruginosa61.95

The mechanism by which manganese complexes exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The coordination of azole-based ligands to manganese enhances these activities, as observed in various studies .

Case Studies

  • Study on Manganese Tricarbonyl Complexes :
    • This study evaluated several manganese complexes for their antibacterial properties against clinical isolates of Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that increased lipophilicity of the complexes correlated with enhanced antibacterial activity .
  • Investigation of Biological Manganese Oxides :
    • Another research focused on the biological activity of manganese oxides produced by microorganisms, revealing their potential as antimicrobial agents. These findings suggest that naturally occurring manganese oxides could serve as a basis for developing new therapeutic agents .

Properties

Molecular Formula

C70H49MnN2O4

Molecular Weight

1037.1 g/mol

IUPAC Name

manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate

InChI

InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3

InChI Key

KXEXRGSEABDUME-UHFFFAOYSA-K

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3]

Origin of Product

United States

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